8-Oxohexadecanoic acid 8-Oxohexadecanoic acid 8-Keto palmitic acid, also known as 8-keto palmitate, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. 8-Keto palmitic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 8-Keto palmitic acid has been primarily detected in urine. Within the cell, 8-keto palmitic acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. Outside of the human body, 8-keto palmitic acid can be found in milk and milk products. This makes 8-keto palmitic acid a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 2777-52-8
VCID: VC7964268
InChI: InChI=1S/C16H30O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h2-14H2,1H3,(H,18,19)
SMILES: CCCCCCCCC(=O)CCCCCCC(=O)O
Molecular Formula: C16H30O3
Molecular Weight: 270.41 g/mol

8-Oxohexadecanoic acid

CAS No.: 2777-52-8

Cat. No.: VC7964268

Molecular Formula: C16H30O3

Molecular Weight: 270.41 g/mol

* For research use only. Not for human or veterinary use.

8-Oxohexadecanoic acid - 2777-52-8

Specification

CAS No. 2777-52-8
Molecular Formula C16H30O3
Molecular Weight 270.41 g/mol
IUPAC Name 8-oxohexadecanoic acid
Standard InChI InChI=1S/C16H30O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h2-14H2,1H3,(H,18,19)
Standard InChI Key SEWAOKNHYLYQEL-UHFFFAOYSA-N
SMILES CCCCCCCCC(=O)CCCCCCC(=O)O
Canonical SMILES CCCCCCCCC(=O)CCCCCCC(=O)O
Melting Point 77-78°C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

8-Oxohexadecanoic acid belongs to the class of long-chain fatty acids, defined by an aliphatic tail of 13–21 carbon atoms. Its structure features a hexadecanoic acid (palmitic acid) backbone modified by a ketone group at the C8 position, resulting in the IUPAC name 8-oxohexadecanoic acid. The compound’s SMILES notation (CCCCCCCCC(=O)CCCCCCC(O)=O\text{CCCCCCCCC(=O)CCCCCCC(O)=O}) and InChI identifier (InChI=1S/C16H30O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h2-14H2,1H3,(H,18,19)\text{InChI=1S/C}_{16}\text{H}_{30}\text{O}_3/\text{c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19}/\text{h2-14H2,1H3,(H,18,19)}) encode its linear arrangement and functional groups .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC16H30O3\text{C}_{16}\text{H}_{30}\text{O}_3
Average Molecular Weight270.41 g/mol
Monoisotopic Mass270.2195 Da
XLogP34.9
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bond Count14
Topological Polar Surface Area54.4 Ų

Data derived from PubChem and HMDB entries highlight its hydrophobicity (XLogP3 = 4.9) and structural flexibility, with 14 rotatable bonds enabling conformational diversity .

Spectroscopic and Chromatographic Profiles

While experimental spectral data for 8-oxohexadecanoic acid remain scarce, computational predictions suggest distinct signatures in mass spectrometry (MS) and nuclear magnetic resonance (NMR). In electron ionization MS, the molecular ion peak at m/z 270.2 corresponds to the molecular formula C16H30O3\text{C}_{16}\text{H}_{30}\text{O}_3, with fragmentation patterns likely involving cleavage adjacent to the ketone group . NMR spectra would theoretically exhibit signals for the carbonyl carbons (C=O at δ ~200–215 ppm in 13C^{13}\text{C}-NMR) and methylene protons adjacent to the ketone (δ ~2.1–2.5 ppm in 1H^1\text{H}-NMR) .

Biosynthesis and Synthetic Routes

Endogenous Formation Hypotheses

Though direct evidence of enzymatic synthesis is lacking, 8-oxohexadecanoic acid may arise via oxidative modification of palmitic acid. Cytochrome P450 monooxygenases or non-enzymatic lipid peroxidation could introduce the C8 ketone group through β-oxidation intermediates or radical-mediated mechanisms . Alternatively, microbial metabolism in the gut microbiota might produce this compound via fatty acid α-oxidation pathways, as observed in analogous oxo-fatty acids .

Laboratory Synthesis

A proposed synthetic route involves the oxidation of palmitic acid derivatives. For example, ozonolysis of 8-hexadecenoic acid could yield the ketone, though regioselectivity challenges must be addressed. Alternatively, Friedel-Crafts acylation of shorter-chain fatty acids followed by elongation via malonic ester synthesis might construct the backbone .

Biological Activity and Mechanistic Insights

Metabolic and Signaling Roles

The ketone group at C8 positions this compound as a potential substrate for ketolysis or ketogenesis enzymes. In hepatic mitochondria, it might undergo conversion to acetyl-CoA via β-oxidation, contributing to energy metabolism. Alternatively, it could serve as a ligand for peroxisome proliferator-activated receptors (PPARs), modulating lipid homeostasis and inflammation .

Analytical Detection and Quantification

Mass Spectrometry Techniques

Liquid chromatography-tandem MS (LC-MS/MS) using reverse-phase columns (e.g., C18) with electrospray ionization in negative mode is optimal for detecting 8-oxohexadecanoic acid. Multiple reaction monitoring (MRM) transitions such as m/z 269.2 → 225.1 (loss of CO2_2) would enhance specificity in complex biological matrices .

Applications and Future Directions

Industrial and Biotechnological Uses

As a surfactant precursor, the ketone group offers a site for chemical modification to produce esters or amides. Microbial engineering of Yarrowia lipolytica or Escherichia coli could enable sustainable production via fatty acid oxidation pathways .

Research Priorities

Key unanswered questions include:

  • Biosynthetic Pathways: Elucidate enzymatic routes using isotope-labeled tracers.

  • Receptor Interactions: Screen for binding to PPARs, Toll-like receptors, or G protein-coupled receptors.

  • Disease Associations: Correlate tissue levels with inflammatory or metabolic pathologies in cohort studies.

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